Unveiling Tubulin Polymerization-IN-2: A Technical Guide to its Discovery and Synthesis
Unveiling Tubulin Polymerization-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a cornerstone of cellular function, critical for cell division, intracellular transport, and the maintenance of cell shape. Its disruption is a clinically validated and highly successful strategy in cancer chemotherapy. This technical guide provides an in-depth exploration of a potent anticancer agent, Tubulin polymerization-IN-2, a compound that targets the intricate process of microtubule dynamics. We will delve into its discovery, detail its synthesis, present its biological activity through comprehensive data, and provide the experimental protocols necessary for its study.
Discovery of a Novel Dihydrobenzofuran Lignan
Tubulin polymerization-IN-2, identified as compound 2b in the seminal research, emerged from a biomimetic synthesis approach aimed at creating dihydrobenzofuran lignans. The discovery was detailed in a 2000 publication in the Journal of Medicinal Chemistry by Pieters et al.[1][2][3] The researchers synthesized a series of these compounds through the oxidative dimerization of hydroxycinnamic acid esters, mimicking natural product synthesis.
The core rationale was to explore novel chemical scaffolds that could interfere with tubulin polymerization, a mechanism shared by successful anticancer drugs like Vinca alkaloids and taxanes. Among the synthesized compounds, Tubulin polymerization-IN-2, chemically named methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate , demonstrated significant cytotoxic activity against a panel of human cancer cell lines.
Synthesis of Tubulin Polymerization-IN-2
The synthesis of Tubulin polymerization-IN-2 is achieved through a biomimetic oxidative dimerization of caffeic acid methyl ester.[1][4][5][6]
Synthetic Workflow
Caption: Synthetic route to Tubulin polymerization-IN-2.
Quantitative Biological Activity
Tubulin polymerization-IN-2 has demonstrated potent inhibitory activity against tubulin polymerization and significant cytotoxicity across a range of cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Target | IC50 (µM) | Reference |
| Tubulin polymerization-IN-2 | β-tubulin | 0.92 | [1] |
Table 2: In Vitro Cytotoxicity (GI50) of Tubulin polymerization-IN-2 Against Human Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (µM) | Reference |
| Leukemia | [1] | ||
| CCRF-CEM | 0.25 | [1] | |
| K-562 | 0.28 | [1] | |
| MOLT-4 | 0.23 | [1] | |
| RPMI-8226 | 0.31 | [1] | |
| SR | 0.17 | [1] | |
| Non-Small Cell Lung | [1] | ||
| A549/ATCC | 0.38 | [1] | |
| EKVX | 0.24 | [1] | |
| HOP-62 | 0.35 | [1] | |
| HOP-92 | 0.30 | [1] | |
| NCI-H226 | 0.45 | [1] | |
| NCI-H23 | 0.37 | [1] | |
| NCI-H322M | 0.33 | [1] | |
| NCI-H460 | 0.36 | [1] | |
| NCI-H522 | 0.41 | [1] | |
| Colon | [1] | ||
| COLO 205 | 0.34 | [1] | |
| HCC-2998 | 0.40 | [1] | |
| HCT-116 | 0.39 | [1] | |
| HCT-15 | 0.42 | [1] | |
| HT29 | 0.41 | [1] | |
| KM12 | 0.37 | [1] | |
| SW-620 | 0.35 | [1] | |
| CNS | [1] | ||
| SF-268 | 0.43 | [1] | |
| SF-295 | 0.38 | [1] | |
| SF-539 | 0.36 | [1] | |
| SNB-19 | 0.40 | [1] | |
| SNB-75 | 0.39 | [1] | |
| U251 | 0.42 | [1] | |
| Melanoma | [1] | ||
| LOX IMVI | 0.32 | [1] | |
| MALME-3M | 0.37 | [1] | |
| M14 | 0.35 | [1] | |
| SK-MEL-2 | 0.41 | [1] | |
| SK-MEL-28 | 0.43 | [1] | |
| SK-MEL-5 | 0.39 | [1] | |
| UACC-257 | 0.36 | [1] | |
| UACC-62 | 0.38 | [1] | |
| Ovarian | [1] | ||
| IGROV1 | 0.33 | [1] | |
| OVCAR-3 | 0.40 | [1] | |
| OVCAR-4 | 0.38 | [1] | |
| OVCAR-5 | 0.37 | [1] | |
| OVCAR-8 | 0.35 | [1] | |
| SK-OV-3 | 0.42 | [1] | |
| Renal | [1] | ||
| 786-0 | 0.39 | [1] | |
| A498 | 0.41 | [1] | |
| ACHN | 0.38 | [1] | |
| CAKI-1 | 0.43 | [1] | |
| RXF 393 | 0.35 | [1] | |
| SN12C | 0.40 | [1] | |
| TK-10 | 0.36 | [1] | |
| UO-31 | 0.37 | [1] | |
| Prostate | [1] | ||
| PC-3 | 0.42 | [1] | |
| DU-145 | 0.45 | [1] | |
| Breast | [1] | ||
| MCF7 | <0.01 | [1] | |
| MDA-MB-231/ATCC | 0.28 | [1] | |
| HS 578T | 0.33 | [1] | |
| BT-549 | <0.01 | [1] | |
| T-47D | 0.30 | [1] | |
| MDA-MB-435 | <0.01 | [1] |
Mechanism of Action: Induction of Apoptosis
Tubulin polymerization-IN-2 exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by Tubulin polymerization-IN-2.
Experimental Protocols
Synthesis of Tubulin Polymerization-IN-2 (Compound 2b)
Materials:
-
Caffeic acid methyl ester
-
Silver (I) oxide (Ag₂O)
-
Anhydrous Benzene
-
Anhydrous Acetone
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve caffeic acid methyl ester in a 1:1 mixture of anhydrous benzene and anhydrous acetone.
-
Add silver (I) oxide to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield Tubulin polymerization-IN-2 as a solid.[1]
In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin protein (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Tubulin polymerization-IN-2 stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well microplate, spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.[7][8]
-
Add the desired concentrations of Tubulin polymerization-IN-2, paclitaxel, or DMSO to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm if using a fluorescent reporter) at regular intervals (e.g., every minute) for 60-90 minutes.[7][8]
-
Plot the absorbance/fluorescence versus time to obtain polymerization curves.
-
Calculate the IC50 value by determining the concentration of Tubulin polymerization-IN-2 that inhibits tubulin polymerization by 50% compared to the DMSO control.
Cell Viability (MTT) Assay
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette, plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Tubulin polymerization-IN-2 (and a vehicle control) for 48 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4][9][10][11]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Cell Cycle Analysis
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Tubulin polymerization-IN-2
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with Tubulin polymerization-IN-2 at a relevant concentration (e.g., its GI50 value) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[5][6][12][13][14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Tubulin polymerization-IN-2
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with Tubulin polymerization-IN-2 as for the cell cycle analysis.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[1][2][15][16]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blotting for Apoptosis-Related Proteins
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Tubulin polymerization-IN-2
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-Apaf-1, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Tubulin polymerization-IN-2 and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
Tubulin polymerization-IN-2 is a promising anticancer agent with a well-defined mechanism of action targeting a fundamental cellular process. Its discovery through a biomimetic approach highlights a valuable strategy in drug development. This technical guide provides the foundational knowledge and detailed protocols for researchers to further investigate this compound and its potential as a therapeutic agent. The provided data and methodologies offer a solid starting point for studies on its efficacy, mechanism, and potential for further chemical optimization.
References
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- 2. Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
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- 4. mdpi.com [mdpi.com]
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- 9. mdpi.com [mdpi.com]
- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 11. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7a-hydroxy-4,4,11b-trimethyl-8-methylidene-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | C20H28O3 | CID 9926949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2021110185A1 - Phenolic dihydrobenzofurane derivatives, medical and cosmetic preparations containing these derivatives, and use thereof - Google Patents [patents.google.com]
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